
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as HTOP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
科学的研究の応用
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been studied for its potential therapeutic applications in various fields. In the field of cancer research, it has been shown to have anti-proliferative effects on human breast cancer cells and to induce apoptosis in human leukemia cells. In the field of diabetes research, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic rats. In the field of inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that it improves insulin sensitivity, reduces blood glucose levels, and inhibits the development of diabetic complications.
実験室実験の利点と制限
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in lab experiments is its relatively low toxicity compared to other thiazolidinediones. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and diabetes. Another area of interest is the development of more efficient synthesis methods for 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis involves several steps, and its yield is reported to be around 70-80%. 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, and its mechanism of action is believed to involve the activation of PPARγ. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.
合成法
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl acetoacetate. The final product is obtained by the reaction of the ethyl ester with formaldehyde in the presence of sodium hydroxide. The yield of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is reported to be around 70-80%.
特性
CAS番号 |
161364-65-4 |
|---|---|
製品名 |
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid |
分子式 |
C13H15NO5S |
分子量 |
297.33 g/mol |
IUPAC名 |
3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
InChIキー |
UJWADPRUVMRVLR-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
正規SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
同義語 |
3-Thiazolidinepropanoic acid, 2-((2-hydroxyphenoxy)methyl)-beta-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



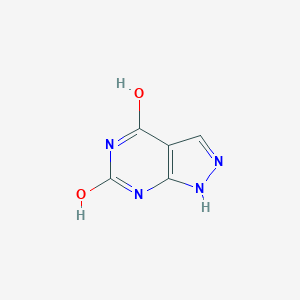
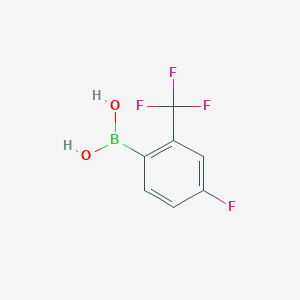
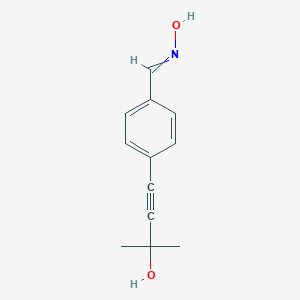
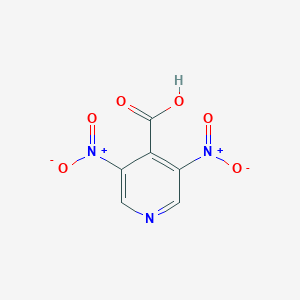
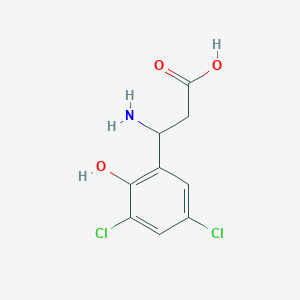
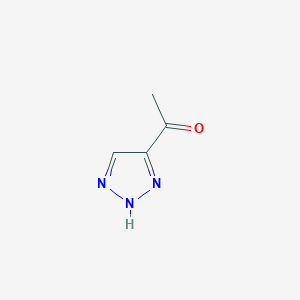

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)

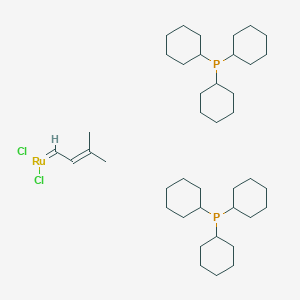

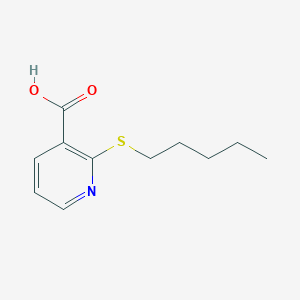
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)